N,N,2-Trimethyl-N-(2-methylpropyl)propan-1-aminium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N,2-Trimethyl-N-(2-methylpropyl)propan-1-aminium iodide is a quaternary ammonium compound. Quaternary ammonium compounds are known for their wide range of applications, particularly in the fields of chemistry and biology. This compound is characterized by its unique structure, which includes a positively charged nitrogen atom bonded to four organic groups and an iodide counterion.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N,2-Trimethyl-N-(2-methylpropyl)propan-1-aminium iodide typically involves the alkylation of tertiary amines. One common method is the reaction of N,N,2-Trimethylpropan-1-amine with an alkyl halide, such as methyl iodide, under basic conditions. The reaction proceeds as follows:
N,N,2-Trimethylpropan-1-amine+Methyl iodide→N,N,2-Trimethyl-N-(2-methylpropyl)propan-1-aminium iodide
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of solvents such as ethanol or methanol can facilitate the reaction, and the product is typically purified through crystallization or distillation.
Analyse Chemischer Reaktionen
Types of Reactions
N,N,2-Trimethyl-N-(2-methylpropyl)propan-1-aminium iodide can undergo various chemical reactions, including:
Substitution Reactions: The iodide ion can be replaced by other nucleophiles, such as hydroxide or chloride ions.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common for quaternary ammonium compounds.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles like sodium hydroxide or sodium chloride in aqueous or alcoholic solutions.
Oxidation and Reduction: May involve oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.
Major Products
Substitution Reactions: Yield products such as N,N,2-Trimethyl-N-(2-methylpropyl)propan-1-aminium chloride or hydroxide.
Oxidation and Reduction: Can lead to various oxidized or reduced forms, depending on the specific reagents used.
Wissenschaftliche Forschungsanwendungen
N,N,2-Trimethyl-N-(2-methylpropyl)propan-1-aminium iodide has several applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis, facilitating reactions between compounds in different phases.
Biology: Employed in the study of cell membranes and ion channels due to its ability to interact with lipid bilayers.
Medicine: Investigated for its potential use in drug delivery systems, particularly for targeting specific tissues or cells.
Industry: Utilized in the formulation of disinfectants and antiseptics due to its antimicrobial properties.
Wirkmechanismus
The mechanism of action of N,N,2-Trimethyl-N-(2-methylpropyl)propan-1-aminium iodide involves its interaction with biological membranes. The positively charged ammonium group can interact with negatively charged components of cell membranes, leading to disruption of membrane integrity and cell lysis. This property is particularly useful in its application as a disinfectant.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N,N,N-Trimethyl-2,3-bis(oleoyloxy)-1-propanaminium
- N,N,N-Trimethyl-2-propyn-1-aminium
- 3-Chloro-N,N,2-trimethylpropan-1-aminium chloride
Uniqueness
N,N,2-Trimethyl-N-(2-methylpropyl)propan-1-aminium iodide is unique due to its specific structure, which imparts distinct physicochemical properties. Compared to similar compounds, it may exhibit different solubility, reactivity, and biological activity profiles, making it suitable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
123755-68-0 |
---|---|
Molekularformel |
C10H24IN |
Molekulargewicht |
285.21 g/mol |
IUPAC-Name |
dimethyl-bis(2-methylpropyl)azanium;iodide |
InChI |
InChI=1S/C10H24N.HI/c1-9(2)7-11(5,6)8-10(3)4;/h9-10H,7-8H2,1-6H3;1H/q+1;/p-1 |
InChI-Schlüssel |
MMRSUGBUDANJCU-UHFFFAOYSA-M |
Kanonische SMILES |
CC(C)C[N+](C)(C)CC(C)C.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.